molecular formula C26H23ClN2O3S B4712660 5-((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

5-((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4712660
M. Wt: 479.0 g/mol
InChI Key: CGLZDTCHUBSONR-OEAKJJBVSA-N
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Description

The compound “5-((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE” is a complex organic molecule that features a combination of aromatic rings, methoxy groups, and a thioxotetrahydroimidazol-4-one core

Properties

IUPAC Name

(5E)-5-[[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c1-16-4-7-20(8-5-16)29-25(30)23(28-26(29)33)14-18-6-11-24(31-3)19(13-18)15-32-21-9-10-22(27)17(2)12-21/h4-14H,15H2,1-3H3,(H,28,33)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLZDTCHUBSONR-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC(=C(C=C4)Cl)C)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)COC4=CC(=C(C=C4)Cl)C)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the imidazole ring, introduction of the thioxo group, and subsequent functionalization with various aromatic substituents. Common reagents used in these steps may include:

    Aromatic aldehydes: for the formation of the imidazole ring.

    Methoxy and chloromethylphenyl derivatives: for further functionalization.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Halogen substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenoxy derivatives: Compounds with similar aromatic substituents.

    Thioxotetrahydroimidazole derivatives: Compounds with similar core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
5-((E)-1-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

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